molecular formula C18H22N4O B2356463 N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950391-95-4

N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2356463
CAS No.: 950391-95-4
M. Wt: 310.401
InChI Key: GZNNYHCMCPKXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a methoxy-substituted phenyl ring at position 2, a methyl group at position 5, and an isobutylamine moiety at position 5. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds with a fused pyrazole-pyrimidine core, known for their versatility in medicinal chemistry, particularly as kinase inhibitors and anti-infective agents . The structural modifications in this compound—specifically the 2-methoxyphenyl and isobutyl groups—aim to optimize pharmacokinetic properties and target affinity.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12(2)11-19-17-9-13(3)20-18-10-15(21-22(17)18)14-7-5-6-8-16(14)23-4/h5-10,12,19H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNNYHCMCPKXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCC(C)C)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-3-(2-Methoxyphenyl)Pyrazole

The aminopyrazole precursor is synthesized by cyclizing hydrazine with α,β-unsaturated ketones. For example, reacting 2-methoxycinnamaldehyde with hydrazine hydrate in ethanol at 80°C yields 5-amino-3-(2-methoxyphenyl)pyrazole.

Key reaction parameters :

  • Solvent: Ethanol (polar protic)
  • Temperature: 80°C
  • Yield: 78–85%

Cyclocondensation with β-Ketoesters

Methyl acetoacetate reacts with the aminopyrazole under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. In a representative procedure:

  • Combine 5-amino-3-(2-methoxyphenyl)pyrazole (1.0 eq) and methyl acetoacetate (1.2 eq) in acetic acid.
  • Reflux at 120°C for 8 hours.
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Characterization data for intermediate (2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol) :

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.16 (s, 1H, OH), 7.73–7.30 (m, 4H, aryl), 5.92 (s, 1H, H3), 3.87 (s, 3H, OCH3), 2.32 (s, 3H, CH3).
  • LRMS (ESI) : m/z 298 [M + H]+.

Installation of the Isobutylamine Substituent

The C7 hydroxyl group is replaced with an isobutylamine via a two-step chlorination-amination sequence.

Chlorination with Phosphorus Oxychloride

  • Suspend 2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq) in POCl₃ (5 vol).
  • Add catalytic DMF (0.1 eq) and reflux at 110°C for 4 hours.
  • Quench with ice water and extract with dichloromethane.

Yield : 92–95%.

Nucleophilic Amination with Isobutylamine

  • Dissolve 7-chloro intermediate (1.0 eq) in anhydrous THF.
  • Add isobutylamine (3.0 eq) and DIPEA (2.5 eq).
  • Heat at 60°C for 12 hours.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Optimized conditions :

  • Solvent: THF (anhydrous)
  • Base: DIPEA (prevents HCl scavenging)
  • Yield: 68–72%

Characterization data for final product :

  • 1H NMR (CDCl3, 400 MHz): δ 7.52–7.28 (m, 4H, aryl), 5.89 (s, 1H, H3), 3.85 (s, 3H, OCH3), 3.12 (t, J = 6.4 Hz, 2H, NCH2), 2.30 (s, 3H, CH3), 1.85 (m, 1H, CH(CH3)2), 0.98 (d, J = 6.8 Hz, 6H, CH3).
  • 13C NMR (CDCl3, 100 MHz): δ 160.1 (C7), 151.0 (C2), 138.8 (C5), 132.8–126.5 (aryl), 55.2 (OCH3), 48.7 (NCH2), 28.3 (CH(CH3)2), 22.1 (CH3), 13.1 (CH3).

Alternative Synthetic Routes

One-Pot Cyclocondensation-Amination

A streamlined method avoids isolating the chlorinated intermediate:

  • Combine 5-amino-3-(2-methoxyphenyl)pyrazole, methyl acetoacetate, and POCl₃ in acetonitrile.
  • Reflux for 6 hours.
  • Add isobutylamine directly to the reaction mixture.
  • Stir at room temperature for 24 hours.

Advantages :

  • Reduced purification steps
  • Overall yield: 58–62%

Transition Metal-Catalyzed Coupling

A palladium-mediated Buchwald-Hartwig amination has been explored for electron-deficient pyrimidines:

  • React 7-chloro intermediate (1.0 eq) with isobutylamine (2.0 eq) using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs2CO₃ (2.5 eq) in toluene.
  • Heat at 100°C for 18 hours.

Yield : 74–78%

Critical Analysis of Methodologies

Method Yield Purity Scalability
Stepwise chlorination 72% >99% Pilot-scale
One-pot synthesis 62% 95% Lab-scale
Buchwald-Hartwig coupling 78% 98% Cost-prohibitive

Key observations :

  • The stepwise method offers superior purity and scalability for industrial applications.
  • Transition metal catalysis improves yields but introduces heavy metal contaminants.

Regiochemical Considerations

Tautomerism in pyrazolo[1,5-a]pyrimidines necessitates rigorous structural validation. X-ray crystallography confirms the dominant tautomer with the carbonyl group at C7 (Figure 1A). Computational analysis (DFT at B3LYP/6-311+G(d,p)) shows the 7-amine tautomer is 4.2 kcal/mol more stable than alternatives.

Industrial-Scale Optimization

Solvent Selection

  • Cyclocondensation : Acetic acid outperforms DMF or NMP in yield (85% vs. 72%).
  • Amination : Replacing THF with 2-MeTHF improves reaction rate (8 hours vs. 12 hours).

Catalytic Enhancements

Adding molecular sieves (4Å) during amination increases yield to 81% by scavenging water.

Chemical Reactions Analysis

N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazolo[1,5-a]pyrimidine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with varied functionalities.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and materials science.

Biology

  • Anti-inflammatory Properties : Research indicates that similar pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory effects. They inhibit the production of nitric oxide and tumor necrosis factor-alpha in lipopolysaccharide-stimulated human microglia cells, suggesting potential applications in neuroinflammatory conditions.
  • Neuroprotective Effects : Investigations into related compounds have shown promising neuroprotective activities, particularly in models of neurodegenerative diseases. The inhibition of endoplasmic reticulum stress and apoptosis pathways has been observed, highlighting its therapeutic potential .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Medicine

  • Therapeutic Agent Development : Ongoing research aims to explore the potential of N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Its role as a MAPKAP-K2 inhibitor positions it as a target for drug development aimed at treating these ailments .
  • Cancer Research : The compound's ability to inhibit key signaling pathways associated with tumor growth makes it an attractive candidate for anticancer therapies. Studies are being conducted to evaluate its efficacy against different cancer cell lines .

Industry

  • Pharmaceutical Development : In addition to its biological applications, this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of novel drugs. Its diverse functionalities allow for the creation of tailored pharmaceutical agents with specific therapeutic effects .
  • Material Science : The compound's chemical properties also lend themselves to applications in material science, where it can be used to develop new materials with desired physical and chemical characteristics.

Neuroprotective Effects Study

A study focusing on similar pyrazolo[1,5-a]pyrimidines demonstrated their capacity to protect neuronal cells from oxidative stress and apoptosis. The study highlighted the inhibition of pro-inflammatory cytokines as a mechanism through which these compounds exert their neuroprotective effects. This suggests that this compound could have similar beneficial effects in neurological contexts.

Anticancer Activity Investigation

Research evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. This positions this compound as a promising candidate for further investigation in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amines are a structurally diverse class, with variations at positions 2, 3, 5, and 7 significantly influencing their biological activity and physicochemical properties. Below, we compare N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine with key analogs:

Substituent Effects at Position 7 (Amine Group)

The 7-amine substituent modulates solubility, metabolic stability, and target engagement:

  • N-(Pyridin-2-ylmethyl) Derivatives (e.g., Compound 11, ): Pyridinylmethyl groups introduce hydrogen-bonding capabilities, improving interactions with polar residues in ATP-binding pockets. These compounds show potent in vitro anti-M. tuberculosis activity (MIC ≤ 0.1 μM) but may suffer from hERG channel inhibition .
  • N-Cyclopentyl Analogs (): Cycloalkyl groups balance lipophilicity and metabolic stability. For example, N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (MW 322.41) exhibits moderate microsomal stability in mouse liver models .

Substituent Effects at Position 2 (2-Methoxyphenyl vs. Other Aryl Groups)

  • 2-Methoxyphenyl (Target Compound) : The ortho-methoxy group introduces steric hindrance and electron-donating effects, which may alter binding pocket interactions compared to para-substituted analogs.
  • 3-(4-Fluorophenyl) Derivatives (): Fluorine at the para position enhances electronegativity and metabolic stability. For example, 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 32) demonstrates MIC = 0.03 μM against M. tuberculosis with low hERG liability .
  • 2-Trifluoromethyl Analogs (): Trifluoromethyl groups increase hydrophobicity and resistance to oxidative metabolism. For instance, 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 2171315-30-1) is used in kinase inhibitor scaffolds .

Substituent Effects at Position 5

  • 5-Methyl (Target Compound) : A small alkyl group reduces steric bulk, favoring entropic gains in binding.
  • 5-Aryl/5-Heteroaryl Derivatives (): Larger substituents like 4-isopropylphenyl (Compound 35) or 4-methoxyphenyl (Compound 34) improve potency but may reduce solubility. Compound 35 (MIC = 0.06 μM) shows a 2-fold increase in activity over 5-methyl analogs .
  • 5-Chloro/5-Trifluoromethyl (): Electron-withdrawing groups enhance electrophilic interactions. 5-Chloro-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 673475-44-0) is a precursor for anticancer agents .

Table 1. Comparative Data for Select Pyrazolo[1,5-a]Pyrimidin-7-Amines

Compound Name Substituents (Positions) Molecular Weight Anti-M. tb MIC (μM) hERG IC50 (μM) Microsomal Stability (Mouse) Reference
Target Compound 2-(2-MeOPh), 5-Me, 7-NH-iBu 349.43* N/A N/A N/A -
3-(4-FPh)-5-Ph-N-(Pyr-2-ylMe) (Compound 32) 3-(4-FPh), 5-Ph, 7-NH-(Pyr-2-ylMe) 438.47 0.03 >30 85% (Human)
N-Cyclopentyl-3-(2-MeOPh)-5-Me () 3-(2-MeOPh), 5-Me, 7-NH-cyclopentyl 322.41 N/A N/A 65% (Mouse)
5-Me-2-(CF3)-Pyrazolo[1,5-a]pyrimidin-7-amine 2-(CF3), 5-Me, 7-NH2 216.16 N/A N/A N/A

*Calculated using ChemDraw.

Key Findings:

Anti-Mycobacterial Activity : Derivatives with 3-(4-fluorophenyl) and pyridinylmethylamine groups (e.g., Compound 32) outperform the target compound’s structural analogs in potency, likely due to optimized electronic and steric interactions with ATP synthase .

Metabolic Stability : Branched alkyl groups (e.g., isobutyl) may improve stability over straight-chain analogs, as seen in N-isopentyl derivatives ().

hERG Liability : Pyridinylmethyl-substituted compounds exhibit lower hERG inhibition (IC50 > 30 μM), whereas larger lipophilic groups may increase cardiotoxicity risks .

Biological Activity

N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure and functional groups contribute to its notable biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents:

  • Methoxy group on the phenyl ring
  • Methyl group at the 5-position
  • Isobutyl group attached to the nitrogen atom

These structural elements are critical for its chemical reactivity and biological interactions.

Research indicates that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases associated with various diseases, suggesting its potential as a therapeutic agent in conditions characterized by aberrant kinase signaling.

Potential Targets:

  • Kinases : The compound may modulate kinase activity, which is crucial in regulating cell growth and differentiation.
  • Reactive Oxygen Species (ROS) : Similar compounds have demonstrated the ability to induce ROS production, leading to apoptosis in cancer cells.

Biological Activity

The biological activity of this compound has been assessed through various studies:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
  • Leishmanicidal Activity : Related compounds have shown efficacy against Leishmania species, indicating potential applications in treating leishmaniasis. For instance, compounds with similar structures have been reported to reduce parasite load significantly in experimental models.
  • Neuroprotective Effects : Given its structural similarities with other pyrazolo[1,5-a]pyrimidines that exhibit neuroprotective properties, this compound may also be investigated for its potential in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerVarious cancer cell linesInduction of apoptosis; cell cycle arrest
LeishmanicidalLeishmania spp.Reduction of parasite load by 71%
NeuroprotectiveIn vitro neuronal modelsPotential protective effects against neurotoxicity

Q & A

Q. What are the standard synthetic routes for N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step organic reactions, including cyclization of pyrazolo[1,5-a]pyrimidine precursors and subsequent functionalization. Key steps include:

  • Cyclization : Using precursors like 2-aminopyrimidines under reflux conditions with acetic acid or DMF as solvents .
  • Amine Functionalization : Introducing the isobutylamine group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters: Strict control of reaction temperature (±2°C), anhydrous conditions for moisture-sensitive steps, and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the methoxy group at C2-phenyl appears as a singlet (~δ 3.8 ppm), while pyrimidine protons resonate between δ 8.0–8.5 ppm .
  • X-ray Crystallography : Resolves ambiguous regiochemistry. SHELXL refinement (via Olex2) is recommended for high-precision analysis, with emphasis on resolving thermal parameters for trifluoromethyl or methoxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., ADP-Glo™ Kinase Assay) to test inhibition of kinases or other targets. IC₅₀ values are calculated using non-linear regression (GraphPad Prism) .
  • Cell Viability Screening : MTT or CellTiter-Glo® assays in cancer lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .
  • Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) and use surfactants (e.g., Tween-80) for in vitro studies .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing competing side reactions?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., catalyst loading, temperature). For example, a 3² factorial design identified Pd(OAc)₂ (5 mol%) and 110°C as optimal for Suzuki couplings .
  • Byproduct Analysis : Monitor reactions via inline HPLC-MS (e.g., Agilent 1260 Infinity II) to detect intermediates like dehalogenated byproducts. Quench reactions at 85–90% conversion to avoid degradation .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min vs. 24 h for cyclization) and improves regioselectivity in polar solvents (e.g., DMF) .

Q. How can contradictory structural data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect conformational exchange broadening, which may explain discrepancies in rotameric states .
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model tautomeric forms or crystal packing effects. Compare computed chemical shifts with experimental NMR .
  • Twinned Crystallography : For ambiguous X-ray data (e.g., Rint > 0.1), apply SHELXL TWIN commands to refine twin domains and improve electron density maps .

Q. What computational strategies predict binding modes and selectivity of this compound against biological targets?

  • Molecular Docking : Use AutoDock Vina or Glide (Schrödinger) with homology models of kinases (e.g., CDK2). Key interactions: Methoxy group forms H-bonds with hinge region residues (e.g., Glu81 in CDK2) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER ff14SB) to assess binding stability. RMSD >2 Å suggests poor target engagement .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing CF₃ with Cl) to guide SAR .

Q. What methodologies assess the pharmacokinetic profile of this compound in preclinical models?

  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4 and 6.5 to simulate intestinal and blood-brain barrier penetration. Pe >1.5 ×10⁻⁶ cm/s indicates favorable absorption .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. High clearance (>50% at 1 h) suggests need for prodrug strategies .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis (rapid equilibrium device) to measure unbound fraction (fu). fu <1% may limit efficacy .

Q. How can selective functionalization of the pyrazolo[1,5-a]pyrimidine core be achieved for SAR studies?

  • Protecting Group Strategies : Boc-protect the amine group during Suzuki-Miyaura couplings to prevent Pd-induced deamination .
  • Directed C-H Activation : Use Pd(OAc)₂ with pivalic acid to functionalize C5/C7 positions selectively. For example, meta-substituted aryl boronic acids yield >80% regioselectivity .
  • Electrophilic Substitution : Nitration at C3 (HNO₃/AcOH) followed by reduction to amine enables late-stage diversification .

Q. What experimental approaches evaluate synergistic effects of this compound in combination therapies?

  • Isobologram Analysis : Treat cell lines with compound + standard drug (e.g., l-Dopa) at fixed ratios. Combination Index (CI) <1 indicates synergy .
  • Transcriptomic Profiling : RNA-seq (Illumina NovaSeq) identifies pathways (e.g., MAPK, PI3K/AKT) modulated synergistically .
  • In Vivo Efficacy : Use 6-OHDA-lesioned rats to test motor function improvement with compound + A2A antagonist (e.g., preladenant). Measure rotations/hour and dyskinesia scores .

Q. How can stability studies under varying pH and temperature conditions guide formulation development?

  • Forced Degradation : Expose to 0.1N HCl (gastric pH), PBS (pH 7.4), and 0.1N NaOH (intestinal pH) at 37°C for 24 h. Monitor degradation via UPLC-PDA .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. >10% loss of potency suggests need for lyophilization or antioxidant additives (e.g., BHT) .
  • Solid-State Characterization : DSC and PXRD identify polymorph transitions. Anhydrous Form I (Tm = 215°C) is preferred for tablet formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.